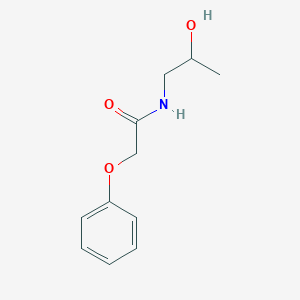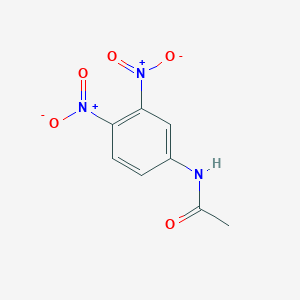
4-Bromo-6-nitro-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-nitro-2,1,3-benzoxadiazole (BND) is a heterocyclic compound that has gained significant attention in the scientific community. It is a fluorescent dye that is widely used in various biochemical and physiological studies. BND is a highly versatile compound that can be used in a wide range of applications, including in vitro and in vivo imaging, protein labeling, and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoxadiazole is based on its ability to bind to specific molecules in cells or tissues. When 4-Bromo-6-nitro-2,1,3-benzoxadiazole is introduced into a biological sample, it binds to certain proteins or other molecules, causing them to fluoresce. This fluorescence can then be detected and used to visualize the location and movement of these molecules within the sample.
Biochemical and Physiological Effects:
4-Bromo-6-nitro-2,1,3-benzoxadiazole is a relatively safe compound that has not been shown to have any significant physiological effects. It is not known to be toxic or carcinogenic, and it does not appear to have any significant impact on cellular metabolism or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments is its high fluorescence intensity. This property makes it easy to detect even at low concentrations, making it an ideal tool for studying biological processes in living cells. 4-Bromo-6-nitro-2,1,3-benzoxadiazole is also highly stable and can be used in a wide range of experimental conditions.
However, there are also some limitations to using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments. One of the main limitations is that it is not always easy to control the specificity of 4-Bromo-6-nitro-2,1,3-benzoxadiazole binding to certain molecules. This can lead to false positive or negative results, making it important to carefully design experiments when using 4-Bromo-6-nitro-2,1,3-benzoxadiazole.
Direcciones Futuras
There are many potential future directions for research involving 4-Bromo-6-nitro-2,1,3-benzoxadiazole. One area of interest is in the development of new biosensors that use 4-Bromo-6-nitro-2,1,3-benzoxadiazole as a fluorescent tag. These biosensors could be used to detect specific molecules in biological samples, such as cancer cells or infectious agents.
Another potential area of research is in the development of new imaging techniques that use 4-Bromo-6-nitro-2,1,3-benzoxadiazole. For example, 4-Bromo-6-nitro-2,1,3-benzoxadiazole could be used in combination with other fluorescent dyes to create multi-color imaging systems that allow researchers to visualize multiple biological processes at once.
Overall, 4-Bromo-6-nitro-2,1,3-benzoxadiazole is a highly versatile compound that has many potential applications in scientific research. With continued research and development, it is likely that new uses for 4-Bromo-6-nitro-2,1,3-benzoxadiazole will continue to be discovered in the coming years.
Métodos De Síntesis
The synthesis of 4-Bromo-6-nitro-2,1,3-benzoxadiazole involves the reaction of 4-bromo-2-nitrophenol with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Bromo-6-nitro-2,1,3-benzoxadiazole obtained through this method is typically high, making it a cost-effective and efficient way to produce the compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research. One of its most common uses is in fluorescence microscopy. 4-Bromo-6-nitro-2,1,3-benzoxadiazole is a highly fluorescent compound that emits light in the blue region of the spectrum. This property makes it an ideal tool for visualizing biological structures and processes in living cells. 4-Bromo-6-nitro-2,1,3-benzoxadiazole has also been used in the study of protein-protein interactions, as well as in the development of biosensors for detecting specific molecules in biological samples.
Propiedades
Nombre del producto |
4-Bromo-6-nitro-2,1,3-benzoxadiazole |
|---|---|
Fórmula molecular |
C6H2BrN3O3 |
Peso molecular |
244 g/mol |
Nombre IUPAC |
4-bromo-6-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2BrN3O3/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H |
Clave InChI |
NFBBFZYVYYVNCP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



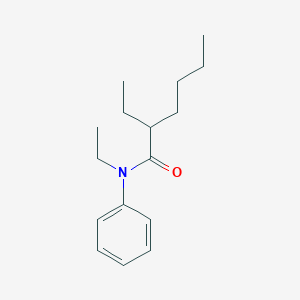



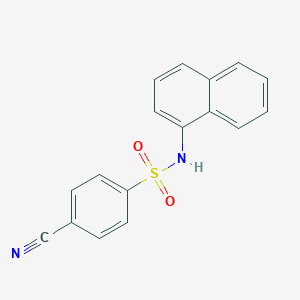
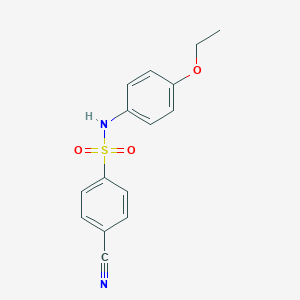

![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
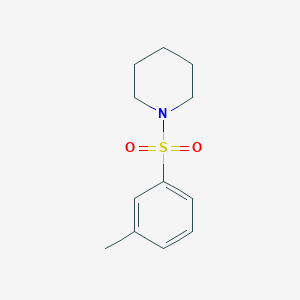
![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
